molecular formula C21H20N2O2 B11099660 2-(3,4-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11099660
M. Wt: 332.4 g/mol
InChI Key: OFMBLCGZLJAQDO-LPYMAVHISA-N
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Description

2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-2-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dimethylphenoxy group and a naphthylmethylene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-2-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE typically involves the reaction of 2-(3,4-dimethylphenoxy)acetohydrazide with 2-naphthaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-2-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-2-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-2-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenoxy)acetohydrazide: Similar in structure but with a different substitution pattern on the phenoxy group.

    2-(3,4-Dimethylphenoxy)acetohydrazide: Lacks the naphthylmethylene group, resulting in different chemical properties.

Uniqueness

2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-2-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE is unique due to the presence of both the dimethylphenoxy and naphthylmethylene groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H20N2O2/c1-15-7-10-20(11-16(15)2)25-14-21(24)23-22-13-17-8-9-18-5-3-4-6-19(18)12-17/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+

InChI Key

OFMBLCGZLJAQDO-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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